Dichloralphenazone

Descripción

Evolution of Dichloralphenazone's Role in Pharmaceutical Research

The role of this compound in pharmaceutical research has evolved, largely mirroring the understanding and utilization of its constituent compounds, particularly in the context of pain and tension relief. Initially, both chloral (B1216628) hydrate (B1144303) and phenazone gained prominence individually for their respective sedative and analgesic properties wikipedia.orgwikipedia.org.

This compound's primary application in pharmaceutical formulations has been in combination products, notably for the treatment of tension and vascular headaches wikipedia.orgfederalregister.govtexas.govnih.govclevelandclinic.org. These combinations typically include this compound along with other active ingredients such as isometheptene (B1672259) mucate and acetaminophen (B1664979) wikipedia.orgfederalregister.govtexas.govnih.govclevelandclinic.org. The rationale for such combinations is based on the presumed complementary actions of a vasoconstrictor (isometheptene), a mild sedative (this compound), and an analgesic (acetaminophen) ihs-headache.org.

Research into these combination products has included comparative studies. For instance, a multicenter, double-blind, randomized, parallel-group study compared a combination of isometheptene mucate, this compound, and acetaminophen to sumatriptan (B127528) succinate (B1194679) for the treatment of mild-to-moderate migraine. The study found no statistically significant difference in patient response between the two treatments, suggesting that the this compound-containing combination could be a comparable option for early treatment of such migraines nih.govresearchgate.net. Some parameters in this study even suggested a slight advantage for the isometheptene mucate, this compound with acetaminophen group nih.govresearchgate.net.

Despite its inclusion in these formulations and demonstrated efficacy in certain contexts, the evolution of pharmaceutical research has also seen the rise of alternative medications. Phenazone, for example, was gradually replaced in common use by other analgesics and antipyretics like phenacetin, aspirin, and paracetamol wikipedia.org. Similarly, the predominance of chloral hydrate as a sedative and hypnotic was largely eclipsed by barbiturates wikipedia.org. This shift in clinical practice and the development of newer drug classes have likely influenced the trajectory of research specifically focused on this compound.

Current Research Landscape and Unaddressed Scientific Questions concerning this compound

The current research landscape surrounding this compound appears somewhat limited compared to more widely used contemporary pharmaceuticals. While its use in combination products for headache treatment is documented, there is less readily available information in the provided search results regarding extensive ongoing basic or advanced scientific investigations solely focused on this compound itself.

One area where this compound is still relevant in research is within the context of drug interactions, particularly concerning its sedative component derived from chloral hydrate. For example, studies or databases might explore its potential for interaction with other central nervous system depressants drugbank.comdrugbank.com.

However, several scientific questions concerning this compound may remain unaddressed or require further investigation in the current landscape:

Mechanism of Action as a Compound: While the mechanisms of action for chloral hydrate (believed to be due to its metabolite trichloroethanol) and phenazone are studied individually, the precise mechanism by which this compound exerts its effects as a combined entity warrants further exploration nih.govmims.com. Does the chemical association alter the pharmacological profile compared to administering the two compounds separately?

Long-term Effects and Metabolic Fate: Although information exists on the metabolism of its components, comprehensive research on the long-term metabolic fate and potential accumulation of this compound itself, beyond the known metabolites of chloral hydrate like trichloroethanol and trichloroacetic acid, could be beneficial nih.govmims.com.

Comparative Research: While some comparative studies exist within combination products, more independent research comparing the effects of this compound alone against its individual components or other sedatives/analgesics in controlled academic settings could provide clearer insights into its specific contributions.

Identification of Novel Properties: Are there any novel pharmacological properties or potential applications of this compound that have not been fully explored? Given the complexity of chemical interactions, there might be aspects of this compound that extend beyond the sum of its parts.

The available information suggests that while this compound has a defined, albeit limited, role in existing pharmaceutical formulations, dedicated fundamental research into its unique chemical and pharmacological characteristics appears to be an area with potential for further scientific inquiry.

Regulatory Classification and its Implications for Research (e.g., US Schedule IV classification)

This compound is classified as a controlled substance in the United States, specifically listed under Schedule IV of the Controlled Substances Act (CSA). This classification has significant implications for research involving the compound.

The US Drug Enforcement Administration (DEA) explicitly lists this compound as a Schedule IV depressant federalregister.govtexas.govnih.govnih.gov. Substances in Schedule IV are deemed to have a low potential for abuse relative to substances in Schedule III federalregister.govnih.gov. The basis for this classification stems from this compound being a compound containing chloral hydrate, which is also a Schedule IV controlled substance federalregister.govtexas.govfederalregister.gov. The DEA clarified its position on the control status of this compound due to prior confusion, leading to its explicit listing in Schedule IV in 2001 federalregister.govtexas.govnih.govfederalregister.gov.

The Schedule IV classification imposes specific regulatory controls on individuals and institutions involved in research with this compound. These requirements include:

Registration: Persons who engage in research with this compound must comply with DEA registration requirements federalregister.gov.

Security: Handlers of this compound must adhere to security regulations for controlled substances federalregister.gov.

Inventory, Recordkeeping, and Reporting: Strict requirements for inventory, recordkeeping, and reporting are mandated for research involving Schedule IV substances federalregister.gov.

Importing and Exporting: Research involving the international movement of this compound is subject to specific importing and exporting regulations federalregister.gov.

These regulatory requirements add layers of administrative and procedural complexity to research involving this compound compared to working with uncontrolled substances. Researchers must ensure full compliance with DEA regulations, which can impact the ease and speed of obtaining the compound for study, maintaining necessary documentation, and ensuring secure storage. While these regulations are primarily aimed at preventing diversion and abuse, they inherently influence the practical aspects of conducting academic research on this compound. The DEA has noted that most handlers of this compound or products containing it are already registered to handle controlled substances, mitigating some of the economic impact on small businesses, but the regulatory framework remains a key consideration for any research endeavors federalregister.govfederalregister.gov.

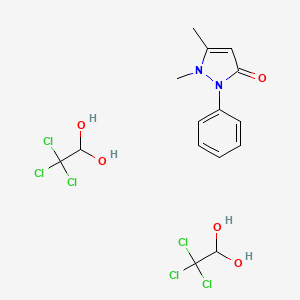

Structure

2D Structure

Propiedades

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKXDQOHNICLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022919 | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-30-8 | |

| Record name | Dichloralphenazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloralphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORALPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Approaches in Dichloralphenazone Research

Synthetic Pathways to Dichloralphenazone

This compound is synthesized through the reaction of chloral (B1216628) hydrate (B1144303) and phenazone. nih.govcymitquimica.com This compound is described as a complex or a combination of these two constituent molecules. clinicalpub.compharmaoffer.com The formation involves the interaction between chloral hydrate (2,2,2-trichloroethane-1,1-diol) and phenazone (1,5-dimethyl-2-phenylpyrazol-3-one). nih.govcymitquimica.com While the precise reaction conditions for the direct synthesis of this compound from its constituents are not extensively detailed in the provided information, its nature as a compound or complex of chloral hydrate and phenazone indicates a straightforward combination of these two molecules. nih.govcymitquimica.comclinicalpub.compharmaoffer.com

Synthesis and Characterization of Constituent Compounds: Chloral Hydrate and Phenazone (Antipyrine)

Chloral Hydrate:

Chloral hydrate (2,2,2-trichloroethane-1,1-diol) is synthesized from the reaction of chlorine with ethanol (B145695) in an acidic solution. wikipedia.orgsciencemadness.org The reaction can be represented as:

4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl sciencemadness.org

Alternatively, it can be prepared by the chlorination of acetaldehyde (B116499) followed by the addition of water to the resulting trichloroacetic aldehyde. chemicalbook.com Another method involves the hydration of chloral (trichloroacetaldehyde) by adding one equivalent of water. wikipedia.org

Chloral hydrate is a colorless crystalline solid with a characteristic aromatic, slightly acrid odor. wikipedia.orginchem.org It is highly soluble in water and many organic solvents, including ethanol, diethyl ether, and toluene. wikipedia.orgsciencemadness.org It has a melting point of 57 °C and decomposes at its boiling point of 98 °C. wikipedia.orgchemicalbook.comnih.gov

Key properties of Chloral Hydrate are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C₂H₃Cl₃O₂ | wikipedia.orgsciencemadness.orgnih.gov |

| Molar Mass | 165.39 g/mol | wikipedia.org |

| Appearance | Colorless crystalline solid | wikipedia.orgsciencemadness.orginchem.org |

| Odor | Aromatic, slightly acrid | wikipedia.orginchem.org |

| Melting Point | 57 °C | wikipedia.orgchemicalbook.comnih.gov |

| Boiling Point | 98 °C (decomposes) | wikipedia.orgnih.gov |

| Density | 1.9081 g/cm³ at 20 °C | wikipedia.orgnih.gov |

| Solubility in Water | 660 g/100 ml | wikipedia.org |

Phenazone (Antipyrine):

Phenazone, also known as antipyrine (B355649), is synthesized by the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) under basic conditions, followed by methylation of the resulting intermediate, 1-phenyl-3-methylpyrazolone, with dimethyl sulfate (B86663) or methyl iodide. wikipedia.org Another method involves the reaction of 1-methyl-2-phenylhydrazine (B8735538) with methyl 3-oxobutanoate. chemicalbook.com

Phenazone is an analgesic, antipyretic, and anti-inflammatory drug. wikipedia.orgpatsnap.com It is typically a white to slightly yellow crystalline powder with no odor and a slightly bitter taste. solubilityofthings.com It has a melting point of 109-111 °C. chemicalbook.comsigmaaldrich.comottokemi.com Phenazone has limited solubility in water but shows better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comsolubilityofthings.com

Key properties of Phenazone are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂N₂O | wikipedia.orgchemicalbook.comsolubilityofthings.com |

| Molar Mass | 188.230 g/mol | wikipedia.orgchemicalbook.comsolubilityofthings.com |

| Appearance | White to slightly yellow crystalline powder | solubilityofthings.com |

| Odor | Odorless | solubilityofthings.comsigmaaldrich.com |

| Melting Point | 109-111 °C | chemicalbook.comsigmaaldrich.comottokemi.com |

| Solubility in Water | Limited (1000 g/L at 20 °C) | chemicalbook.comsolubilityofthings.com |

Exploration of Chemical Modifications and Analogues of this compound

While the provided information primarily focuses on this compound itself as a compound of chloral hydrate and phenazone, research has explored chemical modifications and analogues of its constituent, phenazone. The pyrazolone (B3327878) ring system, present in phenazone, serves as a versatile scaffold in medicinal chemistry for developing compounds with various biological activities. solubilityofthings.comnih.govresearchgate.net

Studies have focused on synthesizing new phenazone derivatives through reactions such as acylation, alkylation, condensation, and ring closure reactions, often starting from intermediates like 4-aminophenazone. researchgate.net These modifications aim to explore altered pharmacological properties. nih.govresearchgate.net

Examples of pyrazolone derivatives mentioned in the context of medicinal chemistry research include aminophenazone, metamizole, sulfamazone, propyphenazone, and nifenazone. nih.govresearchgate.netpjoes.com These compounds, while related to phenazone through the pyrazolone core, represent distinct chemical entities with their own synthetic routes and properties.

Advanced Synthetic Methodologies for Related Compounds

Advanced synthetic methodologies in related chemical areas, particularly in the synthesis of pyrazolone derivatives and pharmaceutical cocrystals, offer insights into potential approaches applicable to this compound or its analogues.

The synthesis of pyrazolone derivatives has employed various strategies, including electrophilic substitution at the C-4 position of pyrazolones to construct derivatives linked with chiral groups and 4-disubstituted pyrazolones. nih.gov

In the broader field of pharmaceutical solid forms, techniques for preparing cocrystals, which are crystalline structures composed of two or more neutral molecules bound together in a crystal lattice, are relevant. This compound itself can be viewed as a drug-drug cocrystal (DDC) of antipyrine and chloral hydrate. nih.gov Common techniques for preparing cocrystals include solvent evaporation, cooling, slurrying, anti-solvent addition, grinding, and liquid-assisted grinding. nih.govresearchgate.net More advanced approaches being explored include spray-drying, hot melt extrusion, and supercritical fluid technology. researchgate.net These methodologies provide tools for potentially optimizing the solid-state properties and synthesis of this compound or related co-crystals.

Pharmacological Mechanisms of Action of Dichloralphenazone

Elucidation of Sedative Mechanisms

Dichloralphenazone is classified as a mild sedative. wikidoc.orgtaylorandfrancis.com Its sedative properties are primarily attributed to the metabolic conversion of its chloral (B1216628) hydrate (B1144303) component. wikitox.org

Interaction with Central Nervous System Pathways

The sedative effects of this compound are believed to be mediated through the central nervous system (CNS). ontosight.ai Specifically, the active metabolite of chloral hydrate, trichloroethanol, is thought to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. ontosight.aipatsnap.compatsnap.com This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition, contributing to sedative and hypnotic effects. patsnap.compatsnap.com Trichloroethanol binds to GABA-A receptors, which are ligand-gated chloride channels, thereby increasing the influx of chloride ions into neurons. patsnap.compatsnap.com This increased chloride influx hyperpolarizes the neuron, making it less excitable and resulting in a calming effect on the brain. patsnap.com Some evidence also suggests potential interactions with other neurotransmitter systems, such as serotonergic and dopaminergic systems, although these are less characterized. patsnap.com

Contribution of Chloral Hydrate Metabolites to Pharmacological Effects

Role of Trichloroethanol

Trichloroethanol is the primary active metabolite of chloral hydrate and is largely responsible for the sedative and hypnotic actions of this compound. wikitox.orgpatsnap.compatsnap.comnih.gov It is rapidly formed from chloral hydrate in the liver, erythrocytes, and other tissues through the action of alcohol dehydrogenase. mims.comwikipedia.org Trichloroethanol readily crosses the blood-brain barrier to exert its effects on the CNS, primarily by potentiating GABA-A receptors as described previously. patsnap.compatsnap.com Trichloroethanol has an elimination half-life of approximately 8-12 hours. mims.comnih.gov

Role of Trichloroacetic Acid

Trichloroacetic acid (TCA) is another metabolite of chloral hydrate, formed from the further metabolism of trichloroethanol, primarily through glucuronidation in the liver and kidneys. mims.comwikipedia.org Unlike trichloroethanol, trichloroacetic acid is considered an inactive metabolite in terms of sedative-hypnotic effects. mims.com It has a significantly longer elimination half-life compared to trichloroethanol, approximately 67 hours. mims.com While not contributing to sedation, trichloroacetic acid is noted for other properties, including its use as a topical medication and its potential environmental and health concerns. wikipedia.orgdrugbank.comfishersci.co.ukrxlist.comhealthunit.orgmskcc.org

Mechanisms of Action of Phenazone (Antipyrine) Component

Phenazone, also known as antipyrine (B355649), is the other component of this compound. nih.govwikipedia.org Phenazone is classified as an analgesic, antipyretic, and anti-inflammatory drug, often considered a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.compatsnap.commims.com Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically non-selective inhibition of both COX-1 and COX-2. patsnap.com COX enzymes are crucial for the synthesis of prostaglandins, which are involved in mediating pain, inflammation, and fever. patsnap.compatsnap.com By inhibiting COX, phenazone reduces prostaglandin (B15479496) production, thereby exerting its analgesic and antipyretic effects. patsnap.compatsnap.comontosight.ai Phenazone is rapidly absorbed and distributed throughout the body, including the CNS. patsnap.compatsnap.com Its analgesic properties may also involve modulation of pain thresholds by affecting the transmission of pain signals in the spinal cord and brain. patsnap.com

Liver Enzyme Induction (e.g., Microsomal Drug-Oxidizing Enzymes)

This compound has been shown to influence the activity of liver enzymes, specifically the microsomal drug-oxidizing enzymes located in the endoplasmic reticulum. Studies have indicated that the administration of this compound can lead to the induction of these enzymes. This effect is primarily attributed to phenazone (antipyrine), one of the components of this compound. fishersci.se Research involving the administration of this compound has demonstrated a decrease in the steady-state plasma concentration of co-administered drugs, such as warfarin (B611796), leading to a loss of anticoagulant control. fishersci.se This observation is consistent with increased metabolism of the co-administered drug due to enzyme induction.

Further research, including studies in rats, has provided evidence of enzyme induction by this compound and its component antipyrine. These effects were not observed with chloral hydrate alone. fishersci.se Indicators of enzyme induction in these studies included a shortening of pentobarbitone sleeping time and plasma half-life, a reduction in zoxazolamine (B29605) paralysis time, and an increase in the maximal velocity of N-demethylation of ethylmorphine. fishersci.se this compound has been identified as a metabolic inducer in studies comparing its effects in different populations, where victim drugs evaluated were substrates of CYP1A2 and CYP3A4. nih.gov Liver microsomal enzymes, including cytochrome P450 and UDP glucuronosyl transferases, are crucial for drug metabolism, and their activity can be increased by enzyme inducers, leading to enhanced metabolism of the inducing drug and other co-administered medications. fishersci.comnih.gov

Role in Cytochrome P-450 Metabolic Activity Assessment

The study of this compound's effects on liver enzymes is relevant to the assessment of cytochrome P-450 (CYP) metabolic activity. Phenazone (antipyrine), a constituent of this compound, has been utilized as a model drug substrate for assessing enzyme induction in humans. wikipedia.orguni.lu Changes in the pharmacokinetics of antipyrine, such as plasma half-life and steady-state levels, have been compared with other indicators of enzyme induction, such as urinary D-glucaric acid excretion. wikipedia.org While individual responses in urinary D-glucaric acid excretion and plasma antipyrine levels have shown parallel changes upon induction, a numerical correlation across a study group was not consistently observed. wikipedia.org This highlights that various indices of microsomal enzyme function may not be affected to the same extent by enzyme-inducing agents. wikipedia.org The investigation of how compounds like this compound induce metabolic enzymes contributes to the broader understanding and assessment of CYP-mediated drug metabolism and potential drug interactions. Assays for evaluating CYP induction typically involve assessing changes in gene expression or the specific metabolic activity of CYP enzymes using methods that can include the use of probe substrates in cellular systems. sigmaaldrich.comnih.gov

Multi-Component Pharmacodynamics within Combination Formulations (e.g., with Isometheptene (B1672259) and Acetaminophen)

This compound is frequently found in combination pharmaceutical formulations, notably with isometheptene and acetaminophen (B1664979). These combinations are commonly employed for the management of tension headaches and migraines. wikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.canih.gov The therapeutic effect of these multi-component formulations is a result of the combined pharmacodynamic actions of each ingredient.

Within such combinations:

This compound acts as a mild sedative. Its role is to reduce the patient's emotional response to pain and to provide a calming effect, which can be beneficial in the context of headaches often associated with tension and anxiety. wikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.canih.gov This sedative property contributes to decreasing anxiety and inducing sleepiness. nih.gov

Isometheptene (often in the mucate salt form) is classified as a sympathomimetic amine with vasoconstrictive properties. wikipedia.orgnih.govmpg.de It is believed to exert its effect by constricting dilated cranial and cerebral arterioles, thereby reducing the vascular component that contributes to certain types of headaches, particularly migraines. wikipedia.orgfishersci.canih.gov This vasoconstriction is mediated through the activation of the sympathetic nervous system via epinephrine (B1671497) and norepinephrine, interacting with adrenergic receptors. mpg.de

Acetaminophen functions as an analgesic and antipyretic agent. nih.govwikipedia.orgnih.gov Its mechanism of action involves inhibiting the production of prostaglandins, chemicals involved in pain and inflammation, and raising the threshold to painful stimuli. nih.govfishersci.canih.gov This provides general pain relief, complementing the specific actions of the other components on headache mechanisms.

The combination of these three agents is considered effective in addressing the multifaceted nature of tension headaches and migraines, targeting pain, the vascular changes, and the associated emotional or tension components. nih.gov

Pharmacokinetic Studies of Dichloralphenazone and Its Metabolites

Absorption Characteristics and Bioavailability

Absorption is the process by which a drug moves from its site of administration into the systemic circulation. nih.gov Bioavailability refers to the fraction of the administered dose that reaches the systemic circulation in an unchanged form. nih.govmdpi.com While specific data on the absorption characteristics and bioavailability of dichloralphenazone itself are limited in the provided search results, it is understood that the compound is a mixture of chloral (B1216628) hydrate (B1144303) and phenazone (antipyrine). wikipedia.orgdrugbank.com Chloral hydrate is known to be readily absorbed from the gastrointestinal tract. Phenazone is also generally well absorbed. The oral route of administration is common for products containing this compound. google.com Factors influencing absorption and bioavailability include the drug's solubility, instability in the gastrointestinal environment, and the first-pass effect. youtube.com

Hepatic Metabolism Pathways of this compound

The liver is the primary site of drug metabolism, although other organs also contribute. nih.govopenaccessjournals.com Metabolism involves the enzymatic transformation of drugs into metabolites, which are typically more polar and easily eliminated. openaccessjournals.commhmedical.com this compound, being a combination of chloral hydrate and phenazone, undergoes metabolic processes related to its constituents. Chloral hydrate is primarily metabolized to trichloroethanol and trichloroacetic acid. drugbank.comarchive.org Phenazone is metabolized via hepatic monooxygenase activity. dntb.gov.uanih.gov

Reductive and Oxidative Pathways

Drug metabolism generally involves Phase I and Phase II reactions. openaccessjournals.compharmacology2000.com Phase I reactions often introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis. openaccessjournals.com Phase II reactions involve conjugation of the drug or its Phase I metabolites with endogenous substances, making them more hydrophilic for excretion. pharmacology2000.com

Chloral hydrate, a component of this compound, undergoes reduction to form trichloroethanol. archive.org This reductive pathway is a significant metabolic route for chloral hydrate. Additionally, oxidative pathways are involved in the metabolism of the phenazone component of this compound. Phenazone metabolism is mediated by hepatic monooxygenase systems, including cytochrome P450 (CYP) enzymes. dntb.gov.uanih.gov CYP enzymes are involved in various oxidative reactions. mdpi.com

Formation and Fate of Trichloroethanol and Trichloroacetic Acid

Trichloroethanol (TCE) and trichloroacetic acid (TCA) are the major metabolites of chloral hydrate. drugbank.comarchive.org Chloral hydrate is rapidly reduced to trichloroethanol. archive.orgepa.gov Trichloroethanol is considered the primary active metabolite responsible for the sedative effects. Trichloroethanol undergoes further metabolism through conjugation with glucuronic acid to form trichloroethanol-glucuronide, which is a major elimination product. archive.orgru.nl Trichloroethanol can also be oxidized to form trichloroacetic acid. archive.org

Trichloroacetic acid is a more stable metabolite and has a significantly longer half-life compared to trichloroethanol. epa.govru.nl In a study involving chloral hydrate administration, the half-life of trichloroethanol was reported to be about 7 hours, while the half-life of trichloroacetic acid was approximately 4-5 days (100 hours). epa.govru.nl TCA can accumulate in the blood and tissues due to its long half-life. epa.govru.nl The formation of TCA from trichloroethanol can be slower than the initial formation of trichloroethanol from chloral hydrate. ru.nl

Elimination Kinetics and Excretion Routes

Drug elimination is the irreversible removal of the drug from the plasma, either through excretion of the intact drug or by metabolic biotransformation followed by excretion of metabolites. anaestheasier.com Excretion is the removal of the drug or metabolites from the body, primarily by the kidneys into the urine, but also via bile, lungs, and other routes. nih.govanaestheasier.comslideshare.net

The elimination of this compound's active metabolite, trichloroethanol, occurs primarily through the formation and renal excretion of its glucuronide conjugate, trichloroethanol-glucuronide. archive.org Trichloroacetic acid, another metabolite, is eliminated much more slowly due to its long half-life and binding to plasma proteins. nih.govepa.govru.nl Renal excretion is a major route for eliminating polar drugs and their metabolites. nih.gov The rate of elimination can be described by elimination kinetics, which are often first-order, meaning a constant fraction of the drug is eliminated per unit time. pharmacology2000.com Clearance is a measure of the volume of plasma cleared of the drug per unit time. pharmacology2000.com

Data on the specific elimination kinetics of this compound are limited in the provided sources. However, the long half-life of its metabolite, trichloroacetic acid, suggests that complete elimination of the metabolic products of this compound can take several days. epa.govru.nl

Pharmacokinetic Considerations in Special Populations

Pharmacokinetics can be influenced by various intrinsic and extrinsic factors, including age, gender, race, weight, disease states (such as renal or hepatic impairment), and concomitant medications. mhmedical.comnih.gov These factors can alter drug absorption, distribution, metabolism, and excretion, potentially leading to altered drug exposure and response. mhmedical.comnih.govresearchgate.net

Specific information regarding the pharmacokinetics of this compound in special populations such as the elderly, or those with renal or hepatic impairment, is limited in the provided search results. wikidoc.org However, general principles of pharmacokinetics in special populations can be applied. For instance, elderly individuals may have reduced hepatic metabolism and renal excretion due to age-related physiological changes, which could affect the clearance of this compound and its metabolites. msdmanuals.comresearchgate.net Hepatic impairment can significantly affect drug metabolism, potentially leading to increased drug exposure. msdmanuals.comdoctorabad.com Severe renal impairment can affect the excretion of the drug and its metabolites, particularly renally cleared substances like trichloroethanol-glucuronide. researchgate.netdoctorabad.com

Given that this compound is metabolized to trichloroethanol and trichloroacetic acid, and considering the known elimination pathways of these metabolites, it is plausible that impaired hepatic or renal function could lead to altered pharmacokinetics and potentially increased systemic exposure to the active metabolite, trichloroethanol, and the long-lived metabolite, trichloroacetic acid. However, specific studies detailing these effects for this compound were not found.

Drug Interaction Research with Dichloralphenazone

Investigations into Pharmacodynamic Interactions

Pharmacodynamic interactions involve the modification of the pharmacological effect of a drug by another. For dichloralphenazone, research has centered on its sedative properties and the potential for synergistic effects with other central nervous system (CNS) depressants.

Synergistic Central Nervous System Depression with Concomitant Medications

This compound exhibits sedative effects, and when taken with other drugs that also depress the central nervous system, there is a potential for additive or synergistic effects. This can lead to increased drowsiness, dizziness, confusion, and difficulty concentrating. The co-administration of this compound with various classes of CNS depressants has been a significant area of study.

Barbiturates: Concurrent use of this compound with barbiturates, such as amobarbital, can heighten side effects like dizziness and drowsiness. Some individuals, particularly the elderly, may also experience impaired thinking, judgment, and motor coordination.

Narcotics (Opioids): When combined with narcotic pain relievers, the sedative effects of this compound can be potentiated, increasing the risk of significant CNS depression. The FDA has issued warnings about the serious risks, including slowed or difficult breathing and death, when combining opioids with other CNS depressants.

Antihistamines: Certain antihistamines, especially first-generation agents like diphenhydramine (B27) and chlorpheniramine (B86927), are known to cause sedation. When taken with this compound, these sedative effects can be amplified, leading to increased drowsiness and impairment of psychomotor skills.

Anesthetics: The concomitant use of this compound with general anesthetics or some dental anesthetics can lead to additive CNS depressant effects. Caution is advised when topical anesthetics that can be systemically absorbed are used with other CNS depressants.

Sedatives: The combination of this compound with other sedatives, including benzodiazepines like alprazolam and diazepam, can result in increased sedation and impairment of judgment and motor skills.

Antidepressants: Tricyclic antidepressants, such as amitriptyline, when used with this compound, can lead to additive CNS depression. Patients are generally advised to avoid or limit alcohol, another CNS depressant, during such combination therapy.

Antipsychotics: Co-administration of this compound with antipsychotic medications, for instance, chlorpromazine (B137089) or risperidone, may also result in enhanced CNS depression.

| Concomitant Medication Class | Potential Synergistic Effect |

|---|---|

| Barbiturates (e.g., Amobarbital) | Increased dizziness, drowsiness, and impaired coordination. |

| Narcotics (Opioids) | Enhanced sedation and risk of respiratory depression. |

| Antihistamines (e.g., Diphenhydramine) | Increased drowsiness and psychomotor impairment. |

| Anesthetics | Additive CNS depressant effects. |

| Sedatives (e.g., Benzodiazepines) | Increased sedation and impaired judgment. |

| Antidepressants (e.g., Amitriptyline) | Additive CNS depression. |

| Antipsychotics (e.g., Chlorpromazine) | Enhanced CNS depression. |

Effects on Psychomotor Performance

The sedative effects resulting from the pharmacodynamic interactions of this compound with other CNS depressants can directly impact psychomotor performance. clevelandclinic.orgmedsafe.govt.nz This impairment can manifest as a decrease in reaction time, reduced motor coordination, and difficulty with tasks that require mental alertness. clevelandclinic.org Studies on sedating antihistamines, which share the property of CNS depression with this compound, have demonstrated significant impairment in visuomotor spatial discrimination and other psychomotor tasks. medsafe.govt.nznih.govnih.gov For instance, research on chlorpheniramine has shown that it can impair performance on objective and subjective psychomotor tests. medsafe.govt.nz Patients taking this compound, especially in combination with other CNS depressants, are often counseled to avoid activities that require complete mental alertness and motor coordination, such as driving or operating heavy machinery. medicinenet.com

Research on Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of the absorption, distribution, metabolism, or excretion of a drug by another. This compound can engage in such interactions due to the distinct metabolic pathways of its components, chloral (B1216628) hydrate (B1144303) and phenazone.

Hepatic Enzyme Induction Interactions (e.g., with Warfarin (B611796) metabolism)

The phenazone (also known as antipyrine) component of this compound is a known inducer of hepatic microsomal enzymes. These enzymes are responsible for the metabolism of many drugs. One of the most clinically significant interactions involves the anticoagulant warfarin. Research has shown that the administration of this compound can lead to a decrease in the plasma concentration of warfarin. This is due to the induction of hepatic enzymes by phenazone, which accelerates the metabolism of warfarin. As a result, the anticoagulant effect of warfarin can be diminished, potentially leading to a loss of therapeutic control.

Displacement from Plasma Protein Binding Sites (e.g., Warfarin by Trichloroacetic Acid)

The chloral hydrate component of this compound is metabolized in the body to trichloroacetic acid. This metabolite has been found to displace other drugs from their binding sites on plasma proteins, particularly albumin. Warfarin is a drug that is highly bound to plasma proteins. When trichloroacetic acid displaces warfarin from these binding sites, it leads to an increase in the concentration of free, unbound warfarin in the plasma. Since it is the unbound fraction of the drug that is pharmacologically active, this displacement can transiently increase the anticoagulant effect of warfarin, raising the risk of bleeding.

| Component of this compound | Mechanism of Interaction with Warfarin | Clinical Consequence |

|---|---|---|

| Phenazone (Antipyrine) | Induction of hepatic microsomal enzymes | Increased metabolism of warfarin, leading to decreased plasma concentration and reduced anticoagulant effect. |

| Chloral Hydrate (metabolized to Trichloroacetic Acid) | Displacement of warfarin from plasma protein binding sites | Transient increase in free warfarin concentration, leading to a temporary increase in anticoagulant effect and bleeding risk. |

Methodologies for Assessing Drug-Drug Interactions (DDIs)

The assessment of drug-drug interactions involving this compound relies on established methodologies used in clinical pharmacology to evaluate both pharmacodynamic and pharmacokinetic interactions. biopharmaservices.comresearchgate.net

In vivo studies are crucial for understanding the clinical relevance of potential interactions. nih.gov These often take the form of controlled clinical trials, where the effects of this compound are studied in the presence and absence of another drug. biopharmaservices.comresearchgate.net Common designs for pharmacokinetic interaction studies include:

Crossover studies: In this design, the same group of subjects receives the drug of interest alone and in combination with the interacting drug at different times. This allows for each subject to act as their own control, reducing inter-individual variability.

Parallel-group studies: Two or more groups of subjects are treated concurrently, with one group receiving the drug of interest and another receiving the combination.

Pharmacodynamic assessments in these studies can include a variety of objective and subjective measures, such as psychomotor performance tests (e.g., reaction time, tracking tasks), cognitive function tests, and visual analog scales for sedation. medsafe.govt.nznih.gov

In vitro methods provide a mechanistic basis for observed interactions and can be used to predict potential interactions before they are studied in humans. creative-bioarray.comlabcorp.comnih.gov These methods include:

Metabolism studies: Using human liver microsomes or hepatocytes to investigate the potential of this compound's components to induce or inhibit drug-metabolizing enzymes, such as the cytochrome P450 system.

Protein binding assays: These experiments can determine the extent to which a drug binds to plasma proteins and can assess the potential for displacement by other drugs. This is particularly relevant for the trichloroacetic acid metabolite of chloral hydrate.

Physiologically based pharmacokinetic (PBPK) modeling is an in silico approach that can integrate in vitro data with physiological information to simulate and predict the magnitude of drug-drug interactions in various clinical scenarios. nih.gov

Clinical and Academic Implications of Noteworthy DDI Findings

The investigation into the drug-drug interactions (DDIs) of this compound reveals significant clinical and academic implications, primarily stemming from its composition as a complex of chloral hydrate and phenazone. The interactions can be broadly categorized into two main types: pharmacodynamic interactions leading to central nervous system (CNS) depression, and pharmacokinetic interactions, most notably the induction of hepatic enzymes. These findings have considerable importance for prescribing practices, patient safety, and future pharmacological research.

A prominent pharmacodynamic interaction of this compound is its additive effect with other CNS depressants, which can lead to enhanced sedation and psychomotor impairment. drugbank.comdrugs.com This is a critical consideration in clinical settings where polypharmacy is common. The sedative properties of this compound, primarily attributed to its chloral hydrate component, can be dangerously potentiated when co-administered with a wide range of substances. drugbank.com These include benzodiazepines, barbiturates, opioids, antihistamines, and alcohol. drugbank.comdrugs.comajrms.comresearchgate.net The clinical implication is a heightened risk of excessive drowsiness, cognitive impairment, and respiratory depression, which can compromise patient safety, particularly in activities requiring mental alertness such as driving. drugs.comclevelandclinic.org Academic research into these interactions underscores the importance of understanding the cumulative effects of CNS depressants, advocating for heightened awareness and cautious prescribing.

From a pharmacokinetic perspective, the most noteworthy DDI finding is the induction of hepatic microsomal enzymes by the phenazone (antipyrine) component of this compound. clinicalpub.com This has significant clinical ramifications for the co-administration of drugs that are substrates of these enzymes. The accelerated metabolism can lead to reduced plasma concentrations and potentially therapeutic failure of the affected drugs. clinicalpub.com

A pivotal area of research has been the interaction between this compound and oral anticoagulants, such as warfarin. Studies have demonstrated that the phenazone component of this compound is a potent inducer of the enzymes responsible for warfarin metabolism. This interaction can lead to a clinically significant decrease in the anticoagulant effect of warfarin, thereby increasing the risk of thromboembolic events. The academic implication of this finding is the elucidation of a specific mechanism of DDI, highlighting the role of enzyme induction. This has informed clinical practice by advising against the concurrent use of this compound and oral anticoagulants, or necessitating close monitoring of coagulation parameters if their co-administration is unavoidable.

The following table summarizes key drug-drug interactions with this compound, detailing the interacting drug class, the nature of the interaction, and the clinical and academic implications.

| Interacting Drug/Drug Class | Nature of Interaction | Clinical and Academic Implications |

| Oral Anticoagulants (e.g., Warfarin) | Pharmacokinetic (Enzyme Induction): The phenazone component of this compound induces hepatic enzymes responsible for the metabolism of warfarin, leading to decreased plasma concentrations and reduced anticoagulant effect. | Clinical: Increased risk of thrombosis and treatment failure with the anticoagulant. Requires close monitoring of INR and potential dose adjustments of the anticoagulant. Academic: Provides a clear example of enzyme induction-mediated DDI, serving as a model for studying and predicting similar interactions. |

| Central Nervous System (CNS) Depressants | Pharmacodynamic (Additive Sedation): The chloral hydrate component of this compound has sedative effects that are additive with other CNS depressants. | Clinical: Enhanced sedation, dizziness, and impairment of cognitive and motor skills. Increased risk of falls and accidents. Academic: Reinforces the principle of pharmacodynamic synergism and the importance of considering the cumulative sedative load in patients. |

| Alcohol | Pharmacodynamic (Potentiation of CNS Depression): Alcohol significantly potentiates the sedative and psychomotor impairing effects of this compound. | Clinical: High risk of profound sedation, respiratory depression, and impaired judgment. Patients should be strongly advised to avoid alcohol. Academic: A classic example of a clinically significant pharmacodynamic interaction, often used in educational contexts to illustrate the dangers of combining sedatives with alcohol. |

| Benzodiazepines | Pharmacodynamic (Additive CNS Depression): Co-administration results in enhanced sedative and hypnotic effects. | Clinical: Increased risk of over-sedation, confusion, and memory impairment. Caution is advised, especially in the elderly. Academic: Highlights the need for careful consideration when prescribing multiple psychotropic medications with similar mechanisms of action. |

Toxicological Research Insights into Dichloralphenazone

Mechanisms of Adverse Effects in Research Models

Dichloralphenazone acts as a central nervous system (CNS) depressant ontosight.ai. This depressant effect is primarily attributed to its metabolism into trichloroethanol ontosight.ai. Research into the mechanisms of CNS depression by trichloroethanol, the active metabolite of chloral (B1216628) hydrate (B1144303), suggests several pathways. These include the potentiation of GABAA receptor function, inhibition of excitatory amino acid-activated currents mediated by N-methyl-D-aspartate (NMDA) receptors, and allosteric modulation of 5-hydroxytryptamine3 receptor-mediated depolarization epa.gov.

Metabolite-Mediated Toxicological Pathways

This compound is metabolized into chloral hydrate and antipyrine (B355649) doctorabad.com. Chloral hydrate is further metabolized to trichloroethanol and trichloroacetic acid epa.gov. Trichloroethanol is considered the active metabolite responsible for the sedative and hypnotic effects ontosight.aiepa.gov. Trichloroethanol is primarily conjugated with glucuronic acid to form trichloroethanol-glucuronide, which is then excreted in the urine epa.gov. Oxidation of chloral hydrate to trichloroacetic acid occurs mainly in the liver and kidney epa.gov. Trichloroacetic acid is a toxic, corrosive compound fishersci.co.ukwikipedia.org. Studies in humans have shown that trichloroacetic acid has a significantly longer half-life in plasma compared to trichloroethanol epa.govnih.gov. Approximately 59% of the exposure to trichloroacetic acid following chloral hydrate administration may be produced via the enterohepatic circulation of trichloroethanol-glucuronide and its subsequent conversion to trichloroacetic acid nih.gov.

The metabolic pathway can be summarized as follows:

| Parent Compound | Primary Metabolites | Further Metabolites (from Chloral Hydrate) |

| This compound | Chloral hydrate, Antipyrine | - |

| Chloral Hydrate | Trichloroethanol, Trichloroacetic Acid | - |

| Trichloroethanol | Trichloroethanol-glucuronide | Trichloroacetic Acid (via enterohepatic circulation) nih.gov |

Safety Profile Research in Sensitive Populations

Research on the safety of this compound in sensitive populations, such as lactating and pregnant individuals, is limited.

Lactating Individuals: Metabolites of this compound, including phenazone and trichloroethanol, are excreted into human milk fda.govdrugs.com. Trichloroethanol, the active metabolite, has a long half-life, and long-term or repeated use of this compound during breastfeeding could potentially lead to infant sedation, particularly in neonates and preterm infants nih.govnih.gov. Short-term or occasional use is considered less likely to adversely affect breastfed infants, especially those older than 2 months nih.govnih.gov. One study detected trichloroethanol in the plasma of a 5-month-old breastfed infant whose mother was taking this compound, and the infant experienced minimal morning sedation nih.govnih.gov. The antipyrine component is considered unlikely to harm the infant nih.govnih.gov. Monitoring infants for sedation, poor feeding, and poor weight gain is recommended nih.govnih.gov.

Pregnant Individuals: Formal FDA pregnancy categories have not been assigned for this compound fda.govdrugs.com. Animal studies on this compound in pregnancy have not been reported, and there are no controlled data in human pregnancy drugs.com. The use of this compound during pregnancy is generally advised only when the need has been clearly established fda.govdrugs.com.

Research on Overdose Mechanisms and Sequelae

This compound acts as a CNS depressant, and overdose can lead to a dangerous slowing of brain activity, potentially affecting vital functions like breathing and heart rate ontosight.ai. The toxicity in overdose is amplified by its metabolism to trichloroethanol, a known CNS depressant ontosight.ai.

In combination products, the presence of other active ingredients, such as acetaminophen (B1664979), can contribute to the severity and nature of overdose sequelae. Overdose symptoms of this compound may include drowsiness, unconsciousness, confusion, slurred speech, lack of coordination, slow or shallow breathing, abnormally slow heart rate, and seizures in severe cases ontosight.ai.

Research highlights the potential for increased risk of CNS depression when this compound is combined with other CNS depressants, including alcohol, barbiturates, narcotics, and certain antihistamines and muscle relaxants doctorabad.commedscape.comdrugbank.comwikidoc.org. This can lead to additive impairment of psychomotor performance and daytime impairment medscape.com.

Overdose involving combination products containing acetaminophen can also result in severe hepatotoxicity, which can be dose-dependent and potentially fatal doctorabad.comdrugs.comstlukesonline.org. The risk of liver damage from acetaminophen is increased with alcohol use, pre-existing liver disease, and taking multiple acetaminophen-containing products doctorabad.comstlukesonline.org. Renal side effects, such as acute tubular necrosis and interstitial nephritis, have also been observed with acetaminophen overdose, often in conjunction with liver failure drugs.comdrugs.com.

Research indicates that in cases of overdose, supportive care is the primary treatment, as there is no specific antidote for this compound itself ontosight.ai. This may involve monitoring vital signs, supporting breathing and circulation, and methods to reduce drug absorption like gastric lavage or activated charcoal ontosight.aiontosight.ai. Management of complications such as seizures is also necessary ontosight.ai.

| Metabolite | Half-life (Humans) | Primary Excretion Route | Toxicological Relevance |

| Trichloroethanol | ~8 hours epa.gov | Urine (as glucuronide) | Primary CNS depressant ontosight.aiepa.gov |

| Trichloroacetic Acid | ~4 days epa.gov | Urine | Toxic, corrosive; long plasma residence time epa.govfishersci.co.ukwikipedia.orgnih.gov |

Analytical Methodologies for Dichloralphenazone and Its Metabolites in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for separating Dichloralphenazone from complex matrices and quantifying its presence, as well as that of its metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including this compound openaccessjournals.com. HPLC is recognized for its high resolution, accuracy, and efficiency in separating components in complex mixtures openaccessjournals.com. It is applicable for both qualitative and quantitative analysis openaccessjournals.com. In research, HPLC can be used to analyze biological samples, such as blood and urine, to support studies like pharmacokinetics openaccessjournals.com. An HPLC method has been mentioned in the context of analyzing milk levels of this compound dntb.gov.ua. Additionally, HPLC methods are employed in quality control within the pharmaceutical industry to identify and quantify compounds and detect impurities openaccessjournals.com. Environmentally benign liquid chromatographic methods, such as green aqueous RP-HPLC, are being developed for the concurrent estimation of drugs, illustrating the broader application of HPLC principles in pharmaceutical analysis nih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique relevant to the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS) nih.govpjps.pk. GC is suitable for the analysis of volatile compounds rroij.com. While this compound itself might require specific conditions or derivatization due to its structure, its components or metabolites could be amenable to GC analysis. GC-MS analysis conditions, such as column oven temperature programs, are optimized to achieve adequate peak resolution for the analytes of interest pjps.pk. GC techniques are also utilized in analytical toxicology who.int.

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic methods provide valuable information regarding the structure, identity, and quantity of this compound and related substances.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful tool for the identification and structural elucidation of this compound and its metabolites, often coupled with chromatographic techniques like GC or HPLC (LC-MS/MS) nih.govresearchgate.netresearchgate.net. GC-MS is mentioned as a source of spectral information for this compound nih.gov. LC-MS/MS methods have been optimized for the determination of phenazone and its metabolites, such as 1,5-dimethyl-1,2-dehydro-3-pyrazolone (DP), methylaminoantipyrine (MAA), acetaminoantipyrine (AAA), formylaminoantipyrine (FAA), and 4-aminoantipyrine (B1666024) (AA), in research contexts like microbial degradation studies researchgate.net. LC-tandem mass spectrometry has also been used to obtain plasma concentrations of active pharmaceutical ingredients in studies involving compounds like isometheptene (B1672259), which is often found in combination products with this compound researchgate.netbrazilianjournals.com.br. MS is widely used in research to study the degradation of various compounds, including pharmaceuticals researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used in research for structural determination and to understand how molecules interact youtube.comnih.gov. While specific detailed research findings on this compound impurity profiling using NMR were not extensively detailed in the provided snippets, 13C NMR spectral information for this compound is indicated as available nih.gov. NMR spectroscopy can be applied to characterize the structure of compounds nih.gov. In a broader sense, NMR is utilized in research to study biomolecules and their interactions, which can be relevant in understanding drug behavior and potential impurities youtube.com. Impurity profiling is an intensive task in pharmaceutical analysis that requires high-resolution techniques rroij.com, and NMR can contribute to this by providing detailed structural information.

Near-Infrared Spectroscopy (NIRS) for Material Assessment

Near-Infrared Spectroscopy (NIRS) is a non-invasive analytical technique that has found applications in various fields, including the assessment of materials and pharmaceutical products nih.govfrontiersin.orguio.no. NIRS provides rapid analysis and is considered a cost-effective method for analysis openaccessjournals.comnih.gov. In pharmaceutical analysis, NIRS has been used for the analysis of solid dosage forms, representing an advance that allows for analysis outside of the traditional laboratory setting uio.no. This includes the potential for assessing the quality and characteristics of materials used in the production of pharmaceuticals. While direct research findings on the NIRS analysis of this compound were not prominently featured, the general application of NIRS in pharmaceutical material assessment suggests its potential utility in research related to the solid form or formulations containing this compound uio.no.

Electroanalytical Methods in this compound Research

Electroanalytical methods, which involve measuring the potential or current in an electrochemical cell containing the analyte, offer advantages such as high sensitivity, speed, and low sample consumption journalspub.comijsr.net. These techniques are valuable for studying the electrochemical properties of molecules and quantifying analytes journalspub.comijsr.net. Common electroanalytical techniques include cyclic voltammetry (CV), square wave voltammetry (SWV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) journalspub.com. CV is frequently used to investigate redox reactions and provides insights into oxidation and reduction processes. SWV and DPV offer enhanced sensitivity for trace analysis, particularly in complex matrices journalspub.com.

While general electroanalytical techniques are widely applied in pharmaceutical analysis, specific research detailing the use of these methods solely for this compound and its metabolites is not extensively highlighted in the search results. However, the principles of electroanalytical chemistry, such as measuring current response upon potential application, are broadly applicable to electroactive species ijsr.netnih.gov. The application of techniques like voltammetry could potentially be used to study the redox behavior of this compound or its metabolites if they exhibit electrochemical activity nih.govresearchgate.net.

Development and Validation of Robust Analytical Methods for Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as serum, plasma, blood, urine, and saliva is essential for pharmacokinetic and bioequivalence studies e-b-f.euwoah.org. Developing and validating robust analytical methods for these complex matrices is critical to ensure reliable experimental data for regulatory submissions woah.org.

Method validation in biological matrices typically involves assessing parameters such as selectivity, limits of detection (LOD) and quantification (LOQ), linearity, accuracy, precision, matrix effect, and stability woah.orguva.es. Selectivity ensures that the method specifically measures the analyte of interest without interference from endogenous compounds or other substances in the matrix woah.org. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified uva.es. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range uva.es. Accuracy and precision evaluate the closeness of measured values to the true value and the reproducibility of measurements, respectively woah.orguva.es.

Matrix effects, which are alterations in ionization efficiency caused by coeluting substances in the biological matrix, are a significant consideration in methods like liquid chromatography-mass spectrometry (LC-MS/MS) nih.gov. These effects can impact method accuracy and sensitivity and need to be assessed and minimized during method development and validation nih.gov. Techniques such as post-extraction addition or post-column infusion are used to evaluate matrix effects nih.gov. Modifications to sample extraction procedures and optimization of chromatographic separation are employed to reduce matrix effects nih.gov.

Validation protocols often involve analyzing quality control (QC) samples spiked into the biological matrix at different concentration levels across the calibration range e-b-f.eu. Stability of the analyte in the matrix under various storage conditions is also a crucial aspect of method validation woah.org.

Common analytical techniques employed for the analysis of drugs and metabolites in biological matrices include chromatography, such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) nih.govuomustansiriyah.edu.iq. These hyphenated techniques provide high selectivity and sensitivity necessary for complex biological samples nih.gov.

Impurity Profiling and Control in this compound Synthesis and Formulations

Impurity profiling is a critical aspect of pharmaceutical development and quality control, involving the identification, characterization, and quantification of impurities in drug substances and finished products biomedres.usiajps.com. Impurities can arise from synthesis processes, raw materials, excipients, or degradation of the drug substance biomedres.usiajps.com. Controlling impurities is essential to ensure the safety, efficacy, and stability of pharmaceutical formulations biomedres.us.

For this compound, as with other pharmaceuticals, impurity profiling involves using advanced analytical techniques to detect and characterize impurities, even at trace levels biomedres.usresolvemass.ca. Chromatographic methods, such as HPLC, gas chromatography (GC), and thin-layer chromatography (TLC), are fundamental for separating impurities from the main compound and from each other uomustansiriyah.edu.iqijprajournal.com. Hyphenated techniques like LC-MS, GC-MS, and LC-MS/MS are particularly powerful for the identification and structural elucidation of unknown impurities biomedres.usiajps.comresolvemass.ca. Spectroscopic techniques such as UV, IR, and NMR are also valuable for characterizing the structure of identified impurities resolvemass.caijprajournal.com.

Regulatory guidelines, such as those from the ICH, mandate the identification of unknown impurities exceeding certain qualification thresholds resolvemass.ca. Impurity profiling helps in understanding the origin of impurities and establishing control strategies during synthesis and formulation biomedres.usiajps.com. This includes controlling process parameters, using purified raw materials, and implementing appropriate testing procedures for both the drug substance and the final formulation biomedres.us. Degradation products, which can form during storage, are also a key focus of impurity profiling and stability studies biomedres.usiajps.com.

Data tables presenting specific impurity profiles or validation data for this compound were not found in the provided search results. However, the general principles and techniques described for impurity profiling and method validation in biological matrices are directly applicable to research involving this compound.

Structure Activity Relationship Sar Studies of Dichloralphenazone Components

Principles of SAR in Pharmaceutical Discovery

Structure-Activity Relationship (SAR) is a fundamental principle in drug discovery that investigates the relationship between the chemical structure of a molecule and its biological activity. oncodesign-services.comtaylorandfrancis.com It allows scientists to understand how modifications to a molecule's structure can influence its ability to interact with biological targets and elicit a desired response. oncodesign-services.com SAR studies typically involve synthesizing and testing a series of structurally related compounds to identify features associated with increased or decreased activity. oncodesign-services.com This information is then used to design new compounds with improved biological properties, optimize lead compounds, and identify potential safety concerns. oncodesign-services.comtaylorandfrancis.com Key principles of SAR include the correlation between structural variations and changes in biological activity, the importance of specific functional groups, and the influence of molecular size, shape, and stereochemistry. solubilityofthings.comslideshare.net SAR serves as a critical framework for rational drug design, enhancing efficacy and minimizing adverse effects. solubilityofthings.com

Investigating Structural Features Correlated with Sedative and Analgesic Activity

Dichloralphenazone's sedative and analgesic properties are primarily linked to its constituent compounds, chloral (B1216628) hydrate (B1144303) and phenazone. Chloral hydrate is known for its mild sedative effects, which contribute to reducing a patient's emotional reaction to pain. drugs.commedscape.com Its sedative action is attributed to its metabolism to trichloroethanol, an active metabolite that acts as a central nervous system depressant. drugbank.comontosight.ai The structural features of chloral hydrate, specifically the trichloromethyl group and the geminal diol, are key to its activity and subsequent metabolism. wikipedia.org

Phenazone (antipyrine), a pyrazolone (B3327878) derivative, contributes analgesic and antipyretic effects. ontosight.aipatsnap.com It is believed to exert its analgesic effect by raising the threshold to painful stimuli and inhibiting prostaglandin (B15479496) synthesis in the central nervous system. drugs.compatsnap.com The pyrazolone ring system is the core structural motif associated with these activities in phenazone and its analogues. researchgate.netnih.gov SAR studies on pyrazolone derivatives have explored various substitutions on the ring structure to understand their impact on analgesic and anti-inflammatory properties. researchgate.netnih.govresearchgate.net While specific detailed SAR studies focusing solely on the sedative and analgesic contributions of this compound as a complex were not extensively found in the search results, the activities are understood through the known SARs of its components.

SAR of Phenazone (Antipyrine) related to Enzyme Induction

Phenazone (antipyrine) is known to be an enzyme inducer, particularly affecting hepatic drug-metabolizing enzymes. patsnap.comclinicalpub.com This property allows it to increase the metabolism rate of other drugs, including itself, and it is often used as a marker for hepatic drug metabolizing capacity. clinicalpub.com Studies investigating the enzyme induction properties of phenazone have shown that it can selectively increase the rate of production of certain metabolites, such as norantipyrine. nih.govnih.gov For instance, treatment with antipyrine (B355649) significantly increased its total clearance, primarily due to a selective increase in norantipyrine formation. nih.govnih.gov The structural features of phenazone responsible for this enzyme induction activity are related to its interaction with cytochrome P450 enzymes in the liver. patsnap.com Barbiturates, another class of drugs known for enzyme induction, have also been shown to increase phenazone clearance by enzyme induction. clinicalpub.com

Computational Chemistry and Modeling in this compound SAR

Computational chemistry and modeling play an increasingly important role in understanding and predicting the SAR of compounds, including those related to this compound's components. nih.govunifap.br Techniques such as molecular modeling, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations can provide insights into how structural variations affect biological activity and interactions with targets. nih.govunifap.bruran.ua While specific computational studies on the SAR of this compound were not detailed in the search results, computational methods are generally applied to analyze the correlation between structural properties and biological activities of molecules. unifap.brcresset-group.com This can involve building 3D models of molecules, simulating their interactions with biological targets, and developing predictive models based on physicochemical parameters. oncodesign-services.comnih.govunifap.brcresset-group.com Such approaches can help in identifying key structural features, predicting the activity of new analogues, and guiding the design of compounds with desired properties. oncodesign-services.comnih.govcresset-group.com

Design and Evaluation of Analogues based on SAR Hypotheses

Based on SAR principles and findings, the design and evaluation of analogues of this compound's components can be undertaken to potentially identify compounds with improved or modified pharmacological profiles. For pyrazolone derivatives like phenazone, SAR studies have led to the synthesis and evaluation of numerous analogues with varied substituents to explore their effects on analgesic, anti-inflammatory, and other activities. researchgate.netnih.govresearchgate.net These studies aim to correlate specific structural modifications with changes in potency, selectivity, and other relevant properties. nih.govresearchgate.net The evaluation of these analogues typically involves in vitro and in vivo assays to assess their biological activities. researchgate.netnih.gov Computational modeling can assist in the design phase by predicting the potential activity of proposed analogues before synthesis, thereby streamlining the process. nih.govresearchgate.net The iterative process of design, synthesis, and evaluation based on SAR hypotheses is central to medicinal chemistry efforts to optimize drug candidates. oncodesign-services.comnih.gov

Advanced Research Applications and Methodologies for Dichloralphenazone

Comparative Effectiveness Research with Other Migraine Abortive Agents (e.g., Triptans)

Comparative effectiveness research involving Dichloralphenazone, often as a component of combination therapies, and other migraine abortive agents like triptans has been a subject of investigation. Studies have aimed to compare the efficacy and safety profiles of these different treatment approaches for migraine headaches. researchgate.netnih.govnih.gov

One comparative study evaluated a combination of isometheptene (B1672259) mucate, this compound, and acetaminophen (B1664979) against sumatriptan (B127528) succinate (B1194679) in treating mild-to-moderate migraine. This multicenter, double-blind, randomized, parallel-group study found no statistically significant difference between the two active agents in patient response to treatment. nih.gov Headache recurrence over a 24-hour period was also not significantly different among initial responders. nih.gov However, in patients experiencing headache recurrence, the severity was statistically significantly greater in those treated with sumatriptan succinate. nih.gov Improvement in functional disability was generally better in the group treated with the combination containing this compound. researchgate.netnih.gov The global assessment of efficacy was similar between the two groups. researchgate.netnih.gov

Another systematic review and network meta-analysis comparing triptans with other acute migraine treatments indicated that standard dose triptans generally achieved better outcomes for 2-hour headache relief than ergots, and equal or better outcomes than NSAIDs, ASA, and acetaminophen. brunel.ac.uk While this review did not specifically isolate this compound, it provides context for the comparative landscape of migraine treatments, noting that combination therapies might show slightly better outcomes than standard dose triptan tablets. brunel.ac.uk

Research methodologies in these comparative studies often involve randomized controlled trials, employing double-blind designs and parallel groups to assess efficacy and safety. nih.govnih.gov Outcome measures typically include headache response at specific time points, pain-free rates, headache recurrence, and improvement in functional disability. nih.govresearchgate.net

Data from a comparative study of a combination containing this compound versus sumatriptan in mild-to-moderate migraine is summarized below:

| Outcome Measure | Combination (Isometheptene, this compound, Acetaminophen) | Sumatriptan Succinate | Statistical Significance |

| Patient Response to Treatment | Similar | Similar | No significant difference |

| 24-hour Headache Recurrence | Similar among responders | Similar among responders | No significant difference |

| Recurrence Severity | Less severe | More severe | Statistically significant |

| Functional Disability | Generally better improvement | Less improvement | Not explicitly stated as statistically significant in snippet, but "generally better" |

| Global Efficacy | Similar | Similar | Similar |

Note: This table is a representation of findings based on the provided search snippets and is formatted for clarity.

Translational Research from Bench to Clinical Understanding

Translational research bridges the gap between basic scientific discoveries ("bench") and their application in clinical settings. For this compound, translational research endeavors would involve taking insights gained from understanding its chemical properties, mechanism of action, and effects in preclinical models and applying this knowledge to inform clinical studies and therapeutic strategies.

This compound acts as a central nervous system depressant and is understood to reduce the emotional response to painful stimuli. medscape.comontosight.aiwikidoc.org It is also noted to inhibit prostaglandin (B15479496) synthesis, a factor in pain and fever mediation. ontosight.ai Its metabolism into trichloroethanol, a compound with CNS depressant effects, contributes to its toxicity profile, an important consideration in translational research regarding safe and effective use. ontosight.ai